molecular formula C12H13NO3 B1295799 3-(5-methoxy-1H-indol-3-yl)propanoic acid CAS No. 39547-16-5

3-(5-methoxy-1H-indol-3-yl)propanoic acid

Cat. No. B1295799
CAS RN: 39547-16-5
M. Wt: 219.24 g/mol
InChI Key: ZLSZCJIWILJKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(5-methoxy-1H-indol-3-yl)propanoic acid is a derivative of indole, which is a structure of interest in medicinal chemistry due to its presence in compounds with significant biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, characterization, and biological activities of structurally related compounds. For instance, the synthesis of various propanoic acid derivatives with different substituents on the aromatic ring has been reported, which can offer a perspective on the potential synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions and the use of different catalysts to achieve the desired products. For example, polyphosphoric acid (PPA) has been used as a catalyst for the cyclization of methoxyphenyl propionic acids, leading to dimeric products and indanone derivatives . Similarly, the synthesis of arylidene derivatives of tetrahydrothiazole-3-yl propanoic acids has been achieved, which suggests that similar methodologies could potentially be applied to synthesize the indole derivative of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography. For instance, the crystal structure of a methyl ester derivative was confirmed by X-ray analysis, which provided insights into the conformational differences and hydrogen bonding patterns in the solid state . These techniques would be essential in determining the molecular structure of this compound as well.

Chemical Reactions Analysis

The chemical reactions involving related compounds have shown that the presence of different substituents can significantly affect the reactivity and the type of products formed. For example, the use of PPA led to cyclization reactions yielding dimeric metacyclophane diones and indanone derivatives . This indicates that the functional groups present in this compound would play a crucial role in its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical properties such as melting points and elemental composition of related compounds have been characterized . The chemical properties, including antiproliferative and antimicrobial activities, have also been evaluated, showing significant effects against various cancer cell lines and microorganisms . These findings suggest that the indole derivative could also possess interesting physical and chemical properties that warrant further investigation.

Scientific Research Applications

Antimicrobial Activity

Research on indole derivatives, including compounds similar to 3-(5-methoxy-1H-indol-3-yl)propanoic acid, has demonstrated significant antimicrobial activity. A study by Radhakrishnan et al. (2020) on Schiff bases derived from tryptophan, which shares a structural resemblance with the compound , showed remarkable antibacterial and antifungal activities, highlighting the potential of indole-based compounds in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Biological Evaluation and Enzyme Inhibition

Indole-based compounds have been evaluated for their biological activity, including as enzyme inhibitors. A study by Tomoo et al. (2014) investigated new indole-based cytosolic phospholipase A2α inhibitors, illustrating the potential of these compounds in therapeutic applications, particularly in inflammation and other related diseases (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, & Nagahira, 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity and skin corrosion/irritation. It may also cause serious eye damage/eye irritation and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZCJIWILJKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960156
Record name 3-(5-Methoxy-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39547-16-5
Record name 3-(5-Methoxy-1H-indol-3-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Methoxy-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS268A9K9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-methoxy-1H-indol-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-methoxy-1H-indol-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-methoxy-1H-indol-3-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-methoxy-1H-indol-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(5-methoxy-1H-indol-3-yl)propanoic acid
Reactant of Route 6
3-(5-methoxy-1H-indol-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.